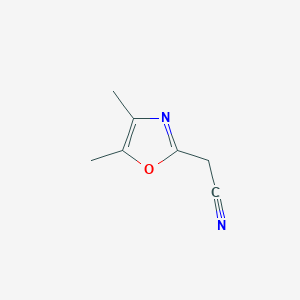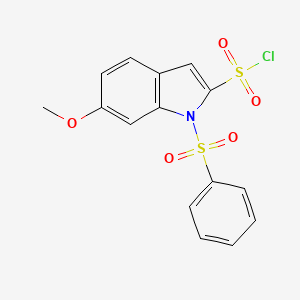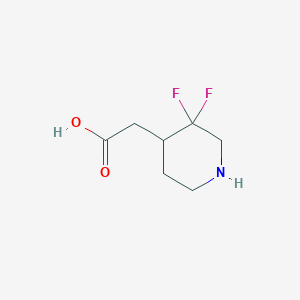
2-(3,3-Difluoropiperidin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoropiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C7H11F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 3-position of the piperidine ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-4-yl)acetic acid typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 4-piperidone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 3-position. The resulting 3,3-difluoropiperidine is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoropiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoropiperidin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoropiperidin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluoropiperidin-4-yl)acetic acid: Contains only one fluorine atom at the 3-position.
2-(3,3-Dichloropiperidin-4-yl)acetic acid: Contains chlorine atoms instead of fluorine.
2-(3,3-Difluoropyrrolidin-4-yl)acetic acid: A similar compound with a pyrrolidine ring instead of piperidine.
Uniqueness
2-(3,3-Difluoropiperidin-4-yl)acetic acid is unique due to the presence of two fluorine atoms at the 3-position of the piperidine ring. This structural feature can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C7H11F2NO2 |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
2-(3,3-difluoropiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)4-10-2-1-5(7)3-6(11)12/h5,10H,1-4H2,(H,11,12) |
Clave InChI |
IXQAJCDYAJQNSL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1CC(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


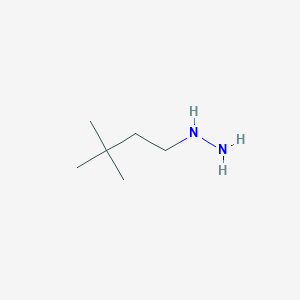
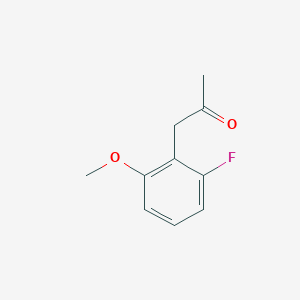
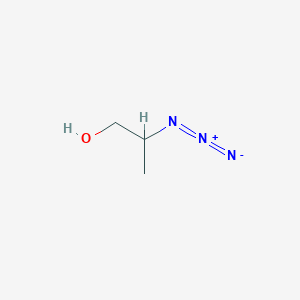
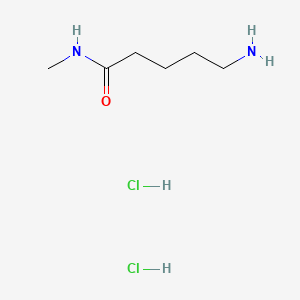
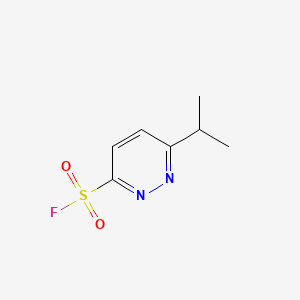
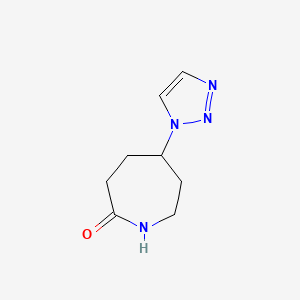
![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)

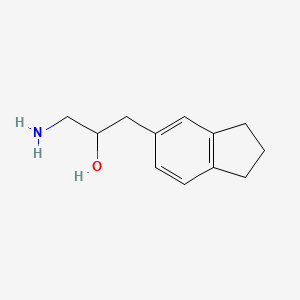
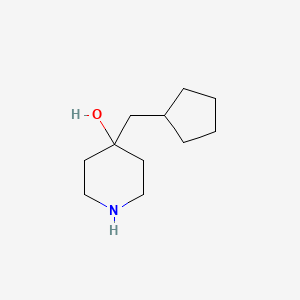
![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
